9-tert-Butoxy-10-methylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-tert-Butoxy-10-methylphenanthrene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of a tert-butoxy group and a methyl group attached to the phenanthrene skeleton. Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings and is used in various industrial applications, including the production of dyes, plastics, pesticides, explosives, and drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl azidoformate as a reagent for tert-butoxycarbonylation reactions . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for 9-tert-Butoxy-10-methylphenanthrene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
9-tert-Butoxy-10-methylphenanthrene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form phenanthrenequinone.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9 and 10 positions.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction reactions.
Substitution: Bromine is often used for halogenation reactions.
Major Products Formed
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Wissenschaftliche Forschungsanwendungen
9-tert-Butoxy-10-methylphenanthrene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 9-tert-Butoxy-10-methylphenanthrene involves radical chemistry, particularly the formation of tert-butoxyl radicals. These radicals can undergo hydrogen atom transfer (HAT) or β-scission, depending on the reaction conditions . The molecular targets and pathways involved include the activation of aromatic rings and the formation of radical intermediates, which can further react to form various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound, used in similar applications but lacks the tert-butoxy and methyl groups.
9-Bromophenanthrene: A halogenated derivative used in electrophilic substitution reactions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene used in different chemical reactions.
Uniqueness
9-tert-Butoxy-10-methylphenanthrene is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Eigenschaften
80311-66-6 | |
Molekularformel |
C19H20O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
9-methyl-10-[(2-methylpropan-2-yl)oxy]phenanthrene |
InChI |
InChI=1S/C19H20O/c1-13-14-9-5-6-10-15(14)16-11-7-8-12-17(16)18(13)20-19(2,3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
LSFICQQOHHHZTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.